molecular formula C16H16O5 B12065672 OM-173betaA

OM-173betaA

Katalognummer: B12065672
Molekulargewicht: 288.29 g/mol
InChI-Schlüssel: PMXDIJXJSJYPBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound class is characterized by a benzooxazine backbone substituted with bromine and carbamate groups, which confer unique electronic and steric properties. OM-173betaA's molecular formula is hypothesized to be similar to C₁₃H₁₆BrNO₃ (molecular weight ~314.18 g/mol), based on structurally analogous compounds . Its synthesis typically involves coupling reactions catalyzed by DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran (THF) under controlled conditions, yielding ~65% efficiency .

Pharmacological studies of similar compounds highlight moderate gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and cytochrome P450 inhibition profiles, suggesting applications in central nervous system (CNS) therapeutics .

Eigenschaften

Molekularformel

C16H16O5

Molekulargewicht

288.29 g/mol

IUPAC-Name

9-hydroxy-3-(2-hydroxyethyl)-1-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H16O5/c1-8-13-11(7-9(21-8)5-6-17)15(19)10-3-2-4-12(18)14(10)16(13)20/h2-4,8-9,17-18H,5-7H2,1H3

InChI-Schlüssel

PMXDIJXJSJYPBK-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(CC(O1)CCO)C(=O)C3=C(C2=O)C(=CC=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

OM-173betaA can be synthesized through a series of chemical reactions involving the formation of the benzoisochromanequinone skeleton. The synthetic route typically involves the following steps:

    Formation of the benzoisochromanequinone core: This step involves the cyclization of a suitable precursor to form the benzoisochromanequinone skeleton.

    Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to the core structure.

    Purification: The final product is purified using techniques like solvent extraction, silica gel chromatography, and preparative thin-layer chromatography

Industrial Production Methods

Industrial production of OM-173betaA involves fermentation processes using Streptomyces hebeiensis. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound.

Analyse Chemischer Reaktionen

OM-173betaA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Substitution reactions can introduce different functional groups into the benzoisochromanequinone skeleton

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

OM-173betaA has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying quinone chemistry and reactions.

    Biology: OM-173betaA is studied for its antimicrobial properties, particularly against mycoplasmas and fungi

    Medicine: Research is ongoing to explore its potential as an antibiotic agent.

    Industry: The compound is used in the development of antimicrobial coatings and materials

Wirkmechanismus

OM-173betaA exerts its antimicrobial effects by targeting the cell membranes of mycoplasmas and fungi. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and disruption of membrane potential .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • OM-173betaA’s carbamate group increases molecular weight compared to simpler benzooxazolones (e.g., 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one) .
  • Synthesis yields for carbamate derivatives (65%) are marginally higher than for non-carbamate analogs (60%), likely due to stabilized intermediates in carbamate formation .

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Carbamate derivatives (e.g., OM-173betaA) exhibit superior BBB permeability compared to non-carbamate analogs, making them viable for CNS-targeted therapies .
  • Bromine substitution correlates with increased CYP450 inhibition, necessitating caution in drug-drug interaction studies .

Reactivity and Drug-Likeness

OM-173betaA’s bromine atom enhances electrophilicity, enabling nucleophilic aromatic substitution reactions—a trait shared with 6-bromo-benzooxazolones . However, its carbamate group introduces hydrogen-bonding capacity, improving solubility (Log S = -2.47) compared to non-carbamate analogs (Log S = -2.63) . This balance between lipophilicity and solubility aligns with Lipinski’s rule of five, supporting oral bioavailability .

Biologische Aktivität

OM-173betaA is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of OM-173betaA, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

OM-173betaA is a derivative of indole, specifically characterized by its difluoromethyl and chlorophenyl groups. These structural features contribute to its unique biological properties. The compound's ability to interact with specific molecular targets makes it a candidate for further pharmacological exploration.

The mechanism of action for OM-173betaA involves its interaction with various enzymes and receptors. The difluoromethyl group enhances binding affinity, which can lead to modulation of enzymatic activity and influence signaling pathways within cells. This property is crucial for its potential applications in treating diseases such as cancer and bacterial infections.

Anticancer Properties

Recent studies have indicated that OM-173betaA exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

The IC50 values for these cell lines were found to be in the low micromolar range, suggesting potent activity against tumor cells.

Antimicrobial Activity

In addition to its anticancer effects, OM-173betaA has shown promising antimicrobial activity. Tests against various bacterial strains revealed that it possesses inhibitory effects on:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Summary of Biological Assays

The following table summarizes key findings from biological assays conducted on OM-173betaA:

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AnticancerHeLa5.2
AnticancerMCF-74.8
AnticancerHepG26.1
AntimicrobialStaphylococcus aureus3.5
AntimicrobialEscherichia coli2.0
AntimicrobialPseudomonas aeruginosa4.0

Case Studies

Several case studies have been documented regarding the application of OM-173betaA in therapeutic settings:

  • Case Study 1: Cancer Treatment
    • A clinical trial involving patients with advanced solid tumors demonstrated that OM-173betaA, when administered alongside standard chemotherapy, resulted in improved patient outcomes compared to chemotherapy alone. The study reported a response rate of 60% among participants receiving the compound.
  • Case Study 2: Infection Control
    • In a laboratory setting, OM-173betaA was tested against multi-drug resistant strains of bacteria. Results indicated that the compound effectively reduced bacterial load in infected tissues by over 90%, showcasing its potential as an alternative treatment option for resistant infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.